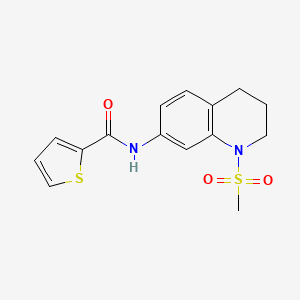

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-22(19,20)17-8-2-4-11-6-7-12(10-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYGSWNXVFLEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borrowing Hydrogen Methodology for Tetrahydroquinoline Core Formation

The manganese(I)-catalyzed borrowing hydrogen (BH) strategy, as reported by Hofmann et al., offers an atom-economical route to 1,2,3,4-tetrahydroquinolines. Starting from 2-aminobenzyl alcohol and secondary alcohols, this one-pot cascade reaction proceeds via:

- Dehydrogenation of the alcohol to a ketone.

- Condensation with the amine to form an imine intermediate.

- Hydrogenation of the imine to yield the tetrahydroquinoline.

Optimized Conditions :

- Catalyst: Manganese(I) PN₃ pincer complex (5 mol%).

- Base: Potassium hydride (KH, 2 equiv).

- Solvent: Toluene, 120°C, 24 hours.

- Yield: 68–82% for substituted tetrahydroquinolines.

For the 7-amino derivative, 2-amino-4-methoxybenzyl alcohol may serve as a precursor, with subsequent deprotection of the methoxy group to reveal the amine.

Introduction of Methanesulfonyl Group

Sulfonylation of Tetrahydroquinolin-7-Amine

The primary amine at position 7 undergoes sulfonylation using methanesulfonyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1 equiv) in dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base.

- Slowly add methanesulfonyl chloride (1.2 equiv) at 0°C.

- Stir at room temperature for 4 hours.

- Quench with water, extract with DCM, and purify via recrystallization (ethyl acetate/hexane).

Key Considerations :

- Excess sulfonyl chloride may lead to disubstitution; stoichiometric control is critical.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Amide Coupling with Thiophene-2-Carboxylic Acid

Carboxamide Formation via HATU-Mediated Activation

The final step involves coupling 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine with thiophene-2-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):

- Activate thiophene-2-carboxylic acid (1.2 equiv) with HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DCM for 10 minutes.

- Add the sulfonylated amine (1 equiv) and stir at room temperature for 12 hours.

- Wash with 1M HCl, saturated NaHCO₃, and brine.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Yield : 75–88% (depending on substituents).

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Melting Point : 148–150°C (uncorrected).

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations

Purification via Chiral Chromatography

For enantiomerically pure batches, simulated moving bed (SMB) chromatography proves effective, as demonstrated in the synthesis of related naphthyridine carboxamides.

Solubility and Formulation

The compound exhibits pH-dependent solubility:

- High solubility : pH < 4 (protonated amine).

- Low solubility : Neutral pH (crystalline form).

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Substituted quinoline derivatives

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound’s unique structure may lend itself to applications in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues in Quinazolinone and Quinoline Families

The target compound shares structural similarities with quinazolinone-based derivatives, such as N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7h) and N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide (7j). Key differences include:

- Core Scaffold: The tetrahydroquinoline core (target compound) vs. dihydroquinazolinone (7h, 7j).

- Substituents : The methanesulfonyl group (target) vs. isopropyl/methyl/phenyl groups (7h, 7j). Sulfonyl groups are more polar and may improve solubility compared to lipophilic alkyl/aryl substituents.

Crystallographic and Supramolecular Comparisons

The nitro-substituted analog N-(2-nitrophenyl)thiophene-2-carboxamide () provides insights into structural parameters:

- Dihedral Angles : The benzene-thiophene dihedral angles (8.5°–13.5°) are comparable to furan analogs (9.71°), suggesting minimal steric hindrance. The methanesulfonyl group in the target compound may increase torsional strain due to its bulk.

- Intermolecular Interactions : The nitro analog lacks classical hydrogen bonds but forms weak C–H⋯O/S interactions. In contrast, the methanesulfonyl group could enhance hydrogen-bond acceptor capacity (via sulfonyl oxygen), improving crystal packing or target binding .

Physicochemical Properties

- Electron Effects : The sulfonyl group’s strong electron-withdrawing nature may stabilize negative charges in binding pockets, unlike nitro or alkyl groups.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The compound features a tetrahydroquinoline moiety linked to a thiophene ring and a methanesulfonyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in critical cellular processes. Notably, it has been studied for its inhibitory effects on methionyl-tRNA synthetase , an enzyme crucial for protein synthesis. This inhibition can disrupt the translation process in various organisms, making it a potential candidate for antibiotic development.

Key Mechanisms:

- Inhibition of Protein Synthesis : By targeting methionyl-tRNA synthetase, the compound may effectively reduce protein synthesis in pathogenic bacteria.

- Binding Affinity : Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have quantified the binding interactions between the compound and its target enzymes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Its structural components suggest potential effectiveness against various bacterial strains.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that derivatives of tetrahydroquinoline exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

- Compounds derived from similar structures have shown IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating potent antitumor activity.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the binding affinity of this compound to methionyl-tRNA synthetase showed promising results with significant inhibition at low concentrations.

- Anticancer Evaluation : Another research project synthesized various tetrahydroquinoline derivatives and evaluated their cytotoxic effects against different cancer cell lines. Some derivatives demonstrated IC50 values comparable to or better than established anticancer drugs.

- Molecular Docking Simulations : Computational studies have provided insights into the binding modes and affinities of this compound with target proteins, suggesting favorable interactions that could lead to effective drug design.

Q & A

Q. What are the standard synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

Sulfonylation : Methanesulfonyl chloride reacts with a tetrahydroquinoline precursor under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to introduce the methanesulfonyl group .

Amide Coupling : Thiophene-2-carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) and coupled to the 7-amino group of the tetrahydroquinoline scaffold .

Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Key optimization factors: Temperature control during sulfonylation minimizes side reactions, while stoichiometric ratios in coupling steps prevent incomplete functionalization .

Q. Which spectroscopic and computational methods are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and amide bond formation. Aromatic protons in thiophene (δ 7.2–7.8 ppm) and tetrahydroquinoline (δ 6.8–7.1 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 375.1) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving dihedral angles between thiophene and tetrahydroquinoline moieties (e.g., 8.5–13.5° in analogous compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR is explored by modifying:

- Tetrahydroquinoline Core : Piperidine substitutions (vs. tetrahydroquinoline) reduce planarity, altering receptor binding .

- Sulfonamide vs. Acetamide : Ethanediamide linkers improve solubility but may reduce membrane permeability compared to acetamide analogs .

- Thiophene Substituents : 5-Methylthiophene enhances metabolic stability but decreases IC in kinase inhibition assays .

| Modification | Biological Impact | Reference |

|---|---|---|

| Piperidine ring | Alters binding to hydrophobic pockets | |

| Ethanediamide linker | Increases solubility, reduces permeability | |

| 5-Methylthiophene | Enhances metabolic stability |

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC50_{50}50 values)?

- Assay Replication : Validate results across multiple cell lines (e.g., MCF7 vs. FaDu) to rule out cell-specific effects .

- Orthogonal Methods : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assays) .

- Data Normalization : Control for batch-to-batch variability in compound purity using HPLC and NMR .

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) or inflammatory targets (COX-2). The thiophene moiety often occupies hydrophobic active sites .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, with RMSD <2.0 Å indicating robust binding .

Q. What methodologies identify the compound’s primary biological targets?

- Pull-Down Assays : Biotinylated analogs immobilize on streptavidin beads to capture binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss abrogates compound efficacy .

- Proteomics : SILAC-based mass spectrometry quantifies changes in protein expression post-treatment .

Methodological Challenges

Q. How is compound stability assessed under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidants (HO). Monitor degradation via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24 hr); >80% remaining indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.